molecular formula C24H25F3N2O2 B605419 2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)- CAS No. 1041478-78-7

2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-

Cat. No. B605419
M. Wt: 430.46
InChI Key: HAZYXDWNLMGLIS-LHUXKHBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-8562 is a TRPV1 modulator.

Scientific Research Applications

HDAC Inhibition and Antitumor Activity

  • Histone Deacetylase Inhibition : A study by Remiszewski et al. (2003) demonstrated that compounds structurally related to 2-Propenamide, such as N-hydroxy-3-phenyl-2-propenamides, act as potent inhibitors of human histone deacetylase (HDAC), showing significant antitumor activity in human colon tumor xenograft models. This suggests potential applications in cancer therapy (Remiszewski et al., 2003).

  • Cancer Treatment : Thaler et al. (2010) researched N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, which are structurally similar to 2-Propenamide. These compounds were found to inhibit nuclear HDACs and displayed significant in vitro antiproliferative activity, indicating their potential in treating cancer (Thaler et al., 2010).

Pharmacological Development and Research

  • Drug Substance Characterization : Jayachandra et al. (2018) identified and characterized related substances in multidrug-resistant tuberculosis (MDR-TB) drug substances, which included compounds structurally related to 2-Propenamide. This is significant for the development and quality control of pharmacological agents (Jayachandra et al., 2018).

  • Dopamine Receptor Ligands : Claudi et al. (1996) synthesized enantiomeric pairs of compounds related to 2-Propenamide, showing affinity for dopamine D1 and D2 receptors, indicating potential for neurological applications (Claudi et al., 1996).

Chemical Synthesis and Analysis

  • Chemical Synthesis : Research by Linden et al. (1997, 1998) involved the synthesis of compounds structurally related to 2-Propenamide, highlighting the chemical processes and structural characteristics of these compounds. This research contributes to the broader understanding of synthesizing similar compounds (Linden et al., 1997) (Linden et al., 1998).

properties

CAS RN

1041478-78-7

Product Name

2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-

Molecular Formula

C24H25F3N2O2

Molecular Weight

430.46

IUPAC Name

2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-

InChI

InChI=1S/C24H25F3N2O2/c25-24(26,27)18-9-7-16(22(14-18)29-11-2-1-3-12-29)8-10-23(31)28-21-6-4-5-17-13-19(30)15-20(17)21/h4-10,14,19,30H,1-3,11-13,15H2,(H,28,31)/b10-8+/t19-/m1/s1

InChI Key

HAZYXDWNLMGLIS-LHUXKHBRSA-N

SMILES

c1cc2c(c(c1)NC(=O)/C=C/c3ccc(cc3N4CCCCC4)C(F)(F)F)C[C@@H](C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG-8562;  AMG8562;  AMG 8562.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-
Reactant of Route 2
Reactant of Route 2
2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-
Reactant of Route 3
Reactant of Route 3
2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-
Reactant of Route 4
Reactant of Route 4
2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-
Reactant of Route 5
Reactant of Route 5
2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-
Reactant of Route 6
Reactant of Route 6
2-Propenamide, N-((2R)-2,3-dihydro-2-hydroxy-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-, (2E)-

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